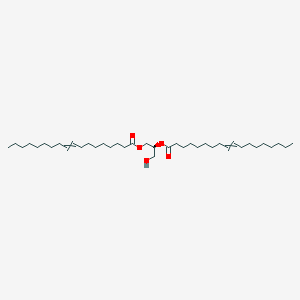![molecular formula C13H19NO3 B8111923 N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate](/img/structure/B8111923.png)
N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamate group attached to a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of 4-(4-hydroxyphenyl)-2-methylpentan-2-amine with a suitable carbamoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Ethers or esters
Wissenschaftliche Forschungsanwendungen
N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.
Pathway Modulation: Affecting various biochemical pathways within cells, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate can be compared with other similar compounds, such as:
N-[4-(4-hydroxyphenyl)-2-methylbutan-2-yl]carbamate: Differing by one carbon in the alkyl chain, which may affect its chemical and biological properties.
N-[4-(4-hydroxyphenyl)-2-methylhexan-2-yl]carbamate: Differing by one additional carbon in the alkyl chain, potentially altering its reactivity and interactions.
N-[4-(4-hydroxyphenyl)-2-methylpropan-2-yl]carbamate: With a shorter alkyl chain, this compound may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(8-13(2,3)14-12(16)17)10-4-6-11(15)7-5-10/h4-7,9,14-15H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSMHXIZDOWIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)NC(=O)O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
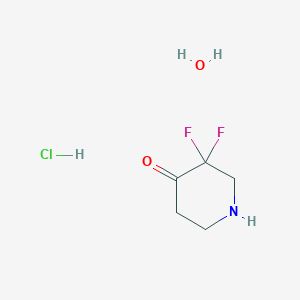
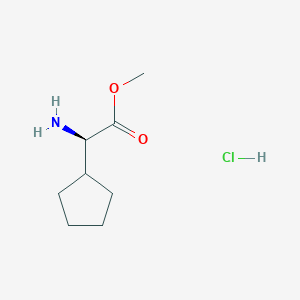
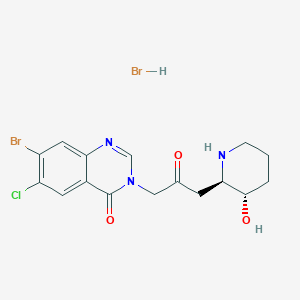
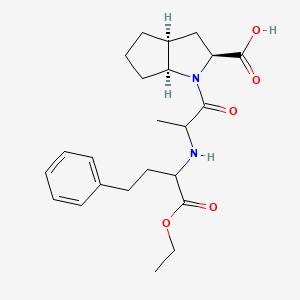
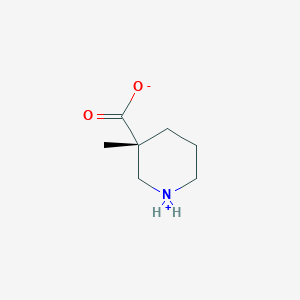
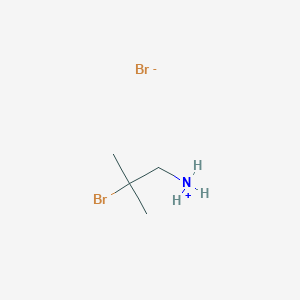
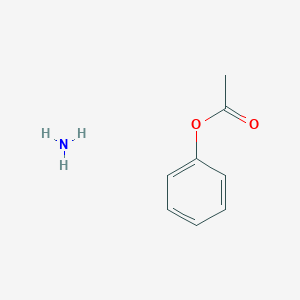
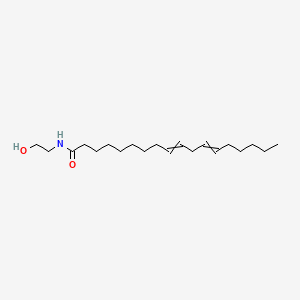
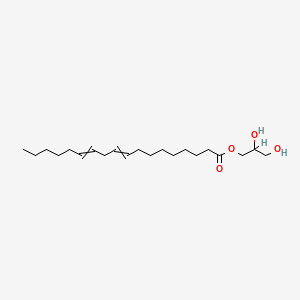
![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiol](/img/structure/B8111904.png)
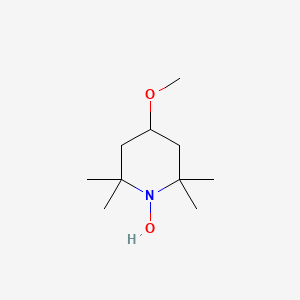
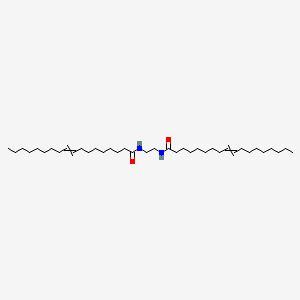
![1-Methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B8111922.png)
